1-cyclopentyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-cyclopentyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their stability and versatility in various chemical reactions. The 1,2,3-triazole moiety is often used in pharmaceuticals, agrochemicals, and materials science due to its unique properties and ability to mimic amide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction is highly regioselective and efficient, making it a popular choice for synthesizing 1,2,3-triazoles . The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst, often copper(I) iodide, under mild conditions.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow conditions. This method employs copper-on-charcoal as a heterogeneous catalyst, allowing for the efficient production of 1,2,3-triazoles with high yields and functional group tolerance . The use of continuous flow conditions also helps in bypassing the need for gaseous reagents, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with reduced functional groups .
Scientific Research Applications
1-cyclopentyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase-II enzyme by binding to its active site residues . This binding disrupts the enzyme’s function, leading to its inhibitory effects. Additionally, the compound’s triazole ring can participate in hydrogen bonding and dipole-dipole interactions, further contributing to its biological activity .
Comparison with Similar Compounds
1-cyclopentyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other 1,2,3-triazole derivatives, such as:
Rufinamide: An anticonvulsant drug with a similar triazole core.
Cefatrizine: A broad-spectrum cephalosporin antibiotic.
Carboxyamidotriazole: An anticancer drug.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.
Properties
Molecular Formula |
C14H16N4O |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-cyclopentyl-N-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C14H16N4O/c19-14(15-11-6-2-1-3-7-11)13-10-18(17-16-13)12-8-4-5-9-12/h1-3,6-7,10,12H,4-5,8-9H2,(H,15,19) |
InChI Key |
PCUFDRNGWBJXMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(N=N2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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